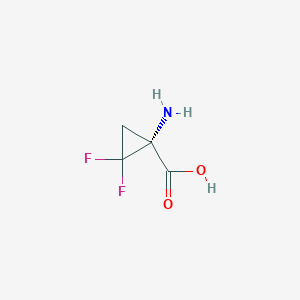

(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid

Description

DFACC is a fluorinated cyclopropane amino acid synthesized through a multi-step process involving siliconization of 2-(4'-methoxyphenyl)-2-propen-1-ol, cyclization with difluorocarbene, oxidation, Curtius rearrangement, and deprotection to yield the final product . Its structural hallmark—a geminal difluorocyclopropane ring adjacent to an α-amino carboxylic acid group—imparts high ring strain and reactivity. DFACC is unstable in aqueous solutions, decomposing in D₂O (pH 7.0) with a half-life of ~4 minutes into 3-fluoro-2-oxobut-3-enoic acid (75%) and a hydrate derivative (25%) via a β-fluoro carbocation intermediate (mechanism C) . This instability, coupled with its submicromolar inhibition of ACC deaminase (Ki = 120 ± 40 nM), positions DFACC as a mechanism-based probe for studying enzyme kinetics .

Properties

IUPAC Name |

(1R)-1-amino-2,2-difluorocyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2NO2/c5-4(6)1-3(4,7)2(8)9/h1,7H2,(H,8,9)/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUHVJYNNYXSCSR-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@](C1(F)F)(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572629 | |

| Record name | (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

792173-09-2 | |

| Record name | (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Table 1: Summary of Synthesis Methods

| Method | Description | Reference |

|---|---|---|

| Cyclopropanation | Formation via diazo compounds or carbene intermediates | |

| Lipase-Catalyzed Acetylation | Asymmetric synthesis from pro-chiral diols |

Enzyme Mechanism Studies

DFACC serves as a crucial probe in studying enzyme mechanisms, particularly as an inhibitor of ACC deaminase. Its cyclopropyl functionality allows for enhanced reactivity, making it effective in mechanistic studies. Research indicates that DFACC acts as a slow-dissociating inhibitor with submicromolar affinity for ACC deaminase, providing insights into enzyme kinetics and inhibition mechanisms .

Biological Receptor Interaction

The compound's structural features enable it to interact with biological receptors, making it a potential ligand for various biochemical pathways. Its ability to undergo pH-dependent reactions allows for exploration in biological systems under physiological conditions .

Synthesis of Pharmaceuticals

DFACC is utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its gem-difluorination enhances the acidity and reactivity of the carboxylic acid group, facilitating further functional group transformations such as esterification and acyl halide formation .

Table 2: Applications in Scientific Research

Case Study 1: Inhibition of ACC Deaminase

Research conducted on DFACC revealed its potential as a reversible inhibitor of ACC deaminase. The study demonstrated that DFACC decomposes under physiological conditions but remains effective at inhibiting the enzyme, suggesting its utility in agricultural applications to regulate ethylene production in plants .

Case Study 2: Synthesis Optimization

A study focused on optimizing the synthesis of DFACC through lipase-catalyzed asymmetric acetylation highlighted the efficiency of this method in producing high yields of the chiral compound. This approach not only improves the synthetic route but also enhances the overall sustainability of producing fluorinated compounds .

Mechanism of Action

The mechanism by which (1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

1-Aminocyclopropane-1-carboxylic Acid (ACC)

(1R,2S)-1-Amino-2-vinylcyclopropane-1-carboxylic Acid (Vinyl-ACCA)

1-Aminocyclobutane[11C]carboxylic Acid (ACBC)

(1S)-1-Amino-2,2-dimethylcyclopropane-1-carboxylic Acid

- Structure: Cyclopropane with dimethyl and α-amino carboxylic acid groups.

- Synthesis : Enzymatic hydrolysis followed by Curtius rearrangement .

- Key Differences: Dimethyl groups reduce ring strain compared to DFACC, improving stability. No fluorine atoms, limiting reactivity toward nucleophilic ring-opening .

2,2-Difluorocyclopropane-1-carboxylic Acid

- Applications : Intermediate in agrochemicals and pharmaceuticals .

- Key Differences: Absence of α-amino group eliminates enzyme-targeting capability.

Structural and Functional Data Comparison

*Estimated based on analogous structures.

Biological Activity

(1R)-1-Amino-2,2-difluorocyclopropane-1-carboxylic acid (DFACC) is a compound of significant interest in biochemical research due to its unique structure and biological activity. This article explores the compound's biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

DFACC is characterized by a cyclopropane ring with two fluorine atoms and an amino group attached to a carboxylic acid. Its molecular formula is , with a molecular weight of approximately 173.54 g/mol. The presence of fluorine enhances its biological activity by increasing binding affinity to molecular targets.

DFACC primarily acts as an inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, an enzyme involved in ethylene biosynthesis in plants. The compound exhibits submicromolar affinity for this enzyme, making it a slow-dissociating inhibitor. The mechanism involves the interaction of DFACC with the enzyme's active site, leading to inhibition of ethylene production, which is crucial for various plant physiological processes.

Inhibition of ACC Deaminase

Research indicates that DFACC is a potent inhibitor of ACC deaminase. It has been shown to bind reversibly to the enzyme, with a dissociation constant () estimated at around 120 nM. This inhibition can significantly affect plant growth and development by modulating ethylene levels.

Antimicrobial and Antitumor Properties

In addition to its role in plant biology, DFACC has demonstrated antimicrobial and antitumor activities. Preliminary studies suggest that it can inhibit the growth of certain bacterial strains and exhibit cytotoxic effects on cancer cell lines. These properties make DFACC a candidate for further investigation in therapeutic applications.

Comparative Analysis with Similar Compounds

To highlight the uniqueness of DFACC, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Molecular Weight | Unique Features |

|---|---|---|---|

| DFACC | 173.54 g/mol | Contains an amino group and difluorination | |

| 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride | 187.57 g/mol | Hydrochloride salt form; enhanced stability | |

| Cyclopropane-1-carboxylic acid | 86.09 g/mol | Lacks fluorine atoms; different reactivity |

Case Studies and Research Findings

- Study on ACC Deaminase Inhibition : A study published in ACS Catalysis demonstrated that DFACC acts as a slow-dissociating inhibitor of ACC deaminase, providing insights into its mechanism of action and potential agricultural applications .

- Antimicrobial Activity : Research conducted by Liu et al. indicated that DFACC exhibits significant antimicrobial properties against several bacterial strains, suggesting its potential as an antibiotic agent .

- Antitumor Effects : Preliminary findings from cell line studies have shown that DFACC can induce apoptosis in cancer cells, warranting further investigation into its use as an anticancer therapeutic .

Chemical Reactions Analysis

Decomposition Pathways

Two competing mechanisms govern DFACC's hydrolysis:

Table 1: Comparative Decomposition Mechanisms

| Mechanism | Pathway Description | Key Intermediate |

|---|---|---|

| A | Base-catalyzed proton transfer to C3, followed by hydrolysis | Conjugate base (13 ) → Enol intermediate (14 ) |

| B | Nucleophilic attack by hydroxide at C3, forming halohydrin | Halohydrin (16 ) → Ketoacid (17 ) |

Experimental evidence supports Mechanism A under physiological conditions, as fluoride elimination aligns with observed kinetics .

Enzymatic Inhibition

DFACC acts as a slow-dissociating inhibitor of 1-aminocyclopropane-1-carboxylic acid (ACC) deaminase:

-

Mechanism : Competitive binding to the enzyme’s active site, leveraging enhanced cyclopropane ring strain for tighter interaction .

Kinetic Parameters :

| Parameter | Value | Conditions |

|---|---|---|

| (ACC deaminase) | pH 7.4, 37°C | |

| Enzyme-inhibitor dissociation | Slow () |

Reactivity Profile

The gem-difluoro substituents significantly alter DFACC’s chemical behavior:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.